
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is a chemical compound characterized by a pyrrolidinone ring substituted with a methoxy and nitro group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-methoxy-4-nitrobenzaldehyde with a suitable amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
- Reduction of the nitro group forms 1-(2-Methoxy-4-aminophenyl)pyrrolidin-2-one.
- Demethylation of the methoxy group forms 1-(2-Hydroxy-4-nitrophenyl)pyrrolidin-2-one .
Scientific Research Applications
1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Comparison with Similar Compounds
Pyrrolidin-2-one: The parent compound, lacking the methoxy and nitro substituents.
1-(2-Hydroxy-4-nitrophenyl)pyrrolidin-2-one: A derivative with a hydroxyl group instead of a methoxy group.
1-(2-Methoxy-4-aminophenyl)pyrrolidin-2-one: A derivative with an amino group instead of a nitro group.
Uniqueness: 1-(2-Methoxy-4-nitrophenyl)-2-pyrrolidinone is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
23196-07-8 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 |
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12N2O4/c1-17-10-7-8(13(15)16)4-5-9(10)12-6-2-3-11(12)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
ISECEYWKXUCZHT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


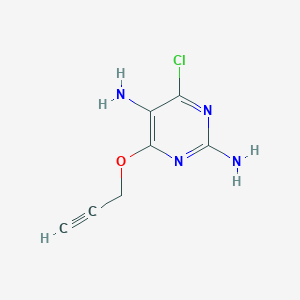
![Methyl 2-[6-(chloromethyl)pyridin-2-yl]acetate](/img/structure/B1654365.png)
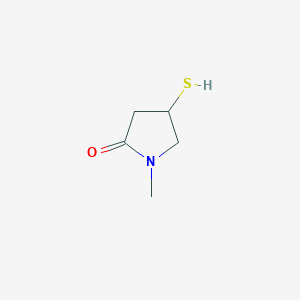


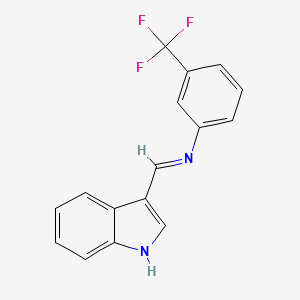
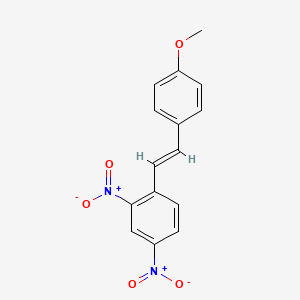
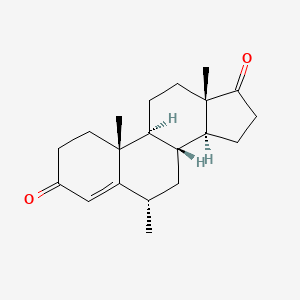
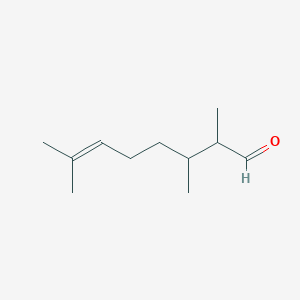

![8-[4-Cyano-3-(trifluoromethyl)phenyl]-2-(1-ethylpyrazole-3-carbonyl)-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide](/img/structure/B1654383.png)
![Spiro[2.3]hexan-2-yl-[1-([1,3]thiazolo[5,4-d]pyrimidin-7-ylamino)-3-azabicyclo[3.2.0]heptan-3-yl]methanone](/img/structure/B1654384.png)
![(S)-6-bromo-N2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)pyrazine-2,3-diamine](/img/structure/B1654385.png)

